4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide
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Overview
Description
4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a methoxy group, and a chloro substituent. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which is a solvent- and catalyst-free method . This method is efficient, environmentally friendly, and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis, which offers advantages such as reduced reaction times and lower energy consumption. The use of solid support catalysts like Al2O3 and TiCl4 can also be employed to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions are common, often using reagents like N-bromosuccinimide (NBS) for bromination.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using oxidizing agents like hydrogen peroxide.
Reduction: Sodium borohydride in ethanol.
Substitution: NBS in dichloromethane for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the imidazo[1,2-a]pyridine ring can yield 3-bromoimidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, which can lead to its biological effects. For example, it may act as a cyclin-dependent kinase (CDK) inhibitor, affecting cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative containing the imidazo[1,2-a]pyridine unit.
Uniqueness
4-chloro-3-methoxy-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is crucial for its antimicrobial activity, setting it apart from other imidazo[1,2-a]pyridine derivatives .
Properties
Molecular Formula |
C21H18ClN3O3S |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
4-chloro-3-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H18ClN3O3S/c1-14-5-4-10-25-13-19(23-21(14)25)15-6-3-7-16(11-15)24-29(26,27)17-8-9-18(22)20(12-17)28-2/h3-13,24H,1-2H3 |
InChI Key |
NMGBMGUWRBUUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)Cl)OC |
Origin of Product |
United States |
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